
Propane-1-sulfonamide
Overview
Description
Propane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₉NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Preparation of Propane-1-sulfonyl Chloride: Propane-1-sulfonyl chloride is prepared by reacting propane-1-sulfonic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Formation of this compound: The propane-1-sulfonyl chloride is then reacted with ammonia (NH₃) or an amine (RNH₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides (RO⁻) or thiolates (RS⁻) can be employed in substitution reactions.
Major Products
Oxidation: Propane-1-sulfonic acid or propane-1-sulfonyl chloride.
Reduction: Propylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Propane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfonamide compounds, including this compound, are explored for their therapeutic potential in treating bacterial infections and other diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Methane-sulfonamide: A simpler sulfonamide with a single carbon atom in its backbone.
Ethane-1-sulfonamide: Similar to propane-1-sulfonamide but with a two-carbon backbone.
Butane-1-sulfonamide: A longer-chain sulfonamide with a four-carbon backbone.
Uniqueness
This compound is unique due to its three-carbon backbone, which provides a balance between hydrophobic and hydrophilic properties. This balance can influence its solubility, reactivity, and biological activity, making it a versatile compound for various applications.
Biological Activity
Propane-1-sulfonamide is an organic compound characterized by its sulfonamide functional group, which plays a crucial role in its biological activity. This compound has garnered interest in medicinal chemistry due to its potential antibacterial and antifungal properties, as well as its applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₃H₉NO₂S. The sulfonamide group (-SO₂NH₂) is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This structural similarity allows sulfonamides to inhibit bacterial growth effectively.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By competing with PABA, this compound disrupts the production of dihydrofolate, ultimately hindering DNA synthesis and bacterial cell division. This action classifies it as a bacteriostatic agent rather than bactericidal.
Antibacterial Properties
Research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings regarding its antibacterial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Moderate |
Streptococcus pneumoniae | 16 µg/mL | Strong |
Pseudomonas aeruginosa | 128 µg/mL | Weak |
These results demonstrate the variable efficacy of this compound against different bacterial strains, highlighting its potential utility in treating infections caused by susceptible organisms.
Antifungal Activity
In addition to antibacterial properties, this compound has shown potential antifungal activity. Studies have indicated that it can inhibit the growth of various fungal species, making it a candidate for further exploration in antifungal therapies.
Case Study 1: Antibacterial Efficacy
A study conducted by Zessel et al. (2014) evaluated the antibacterial effects of this compound derivatives against clinical isolates of Staphylococcus aureus. The study found that certain derivatives exhibited enhanced activity compared to standard sulfonamides, suggesting modifications to the chemical structure could optimize efficacy.
Case Study 2: Pharmacokinetics
Research published in "Drug Metabolism and Disposition" examined the pharmacokinetics of this compound in animal models. The study reported a half-life of approximately 6 hours and demonstrated significant absorption when administered orally, indicating favorable pharmacokinetic properties for therapeutic use .
Toxicity and Safety Profile
While this compound is generally considered safe for laboratory use, toxicity studies are essential to evaluate its safety profile for human applications. Preliminary studies suggest low acute toxicity; however, further research is needed to understand chronic exposure risks and potential side effects.
Properties
IUPAC Name |
propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIHSMGGKKIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392158 | |
Record name | Propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24243-71-8 | |
Record name | Propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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